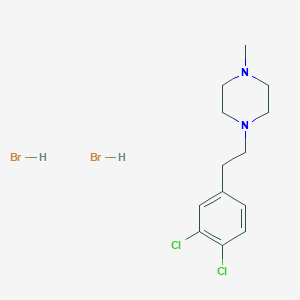![molecular formula C12H8N2 B12974435 Benzo[g]cinnoline CAS No. 260-37-7](/img/structure/B12974435.png)
Benzo[g]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]cinnoline is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl This compound is known for its unique structure, which includes a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[g]cinnoline can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This reaction typically requires an oxidizing agent such as copper(II) or electrochemical oxidation . Another method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents, which can yield this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the copper(II)-promoted oxidation of 2-azobiaryls. This method is advantageous due to its high functional group tolerance and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[g]cinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[g]cinnolinium salts.
Reduction: Electrochemical reduction of nitroaryls can produce this compound.
Substitution: It can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Copper(II), electrochemical oxidation.
Reducing Agents: Electrochemical reduction methods.
Substitution Reagents: Trivalent halogen reagents, diaryliodoniums, and diarylbromoniums.
Major Products Formed
Benzo[g]cinnolinium Salts: Formed through oxidation reactions.
Azoarenes: Produced via dual C–N coupling reactions.
Aplicaciones Científicas De Investigación
Benzo[g]cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand to construct complexes and as a building block for various functional compounds.
Biology: Employed in the development of biosensors and fluorophores for biological studies.
Medicine: Investigated for its antiandrogenic and anticancer activities.
Industry: Utilized in the fabrication of organic field-effect transistors and triboelectric nanogenerators.
Mecanismo De Acción
The mechanism of action of benzo[g]cinnoline involves its interaction with molecular targets and pathways. For instance, its role as a ligand in metal complexes can influence the electronic properties of the resulting compounds. Additionally, its structure allows for efficient electron transfer, making it useful in applications such as triboelectric nanogenerators .
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: An organic N-heterocyclic compound with a similar fused ring system.
Quinoxaline: Another fused N-heterocyclic compound with distinct biological properties.
Quinazoline: Known for its pharmacological significance and diverse biological activities.
Uniqueness
Benzo[g]cinnoline is unique due to its tricyclic structure and the presence of nitrogen atoms within the fused ring system. This structure imparts specific electronic properties that are advantageous in various applications, such as the development of high-performance triboelectric nanogenerators .
Propiedades
Número CAS |
260-37-7 |
|---|---|
Fórmula molecular |
C12H8N2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
benzo[g]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-8-12-11(5-6-13-14-12)7-9(10)3-1/h1-8H |
Clave InChI |
BMWYMEQOMFGKSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


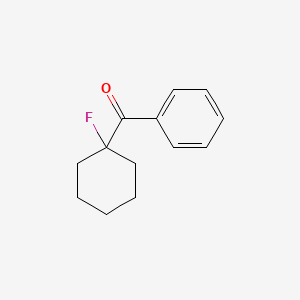
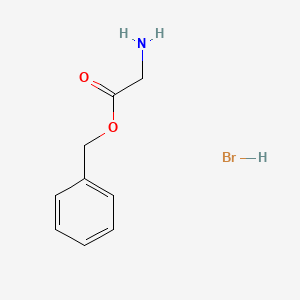
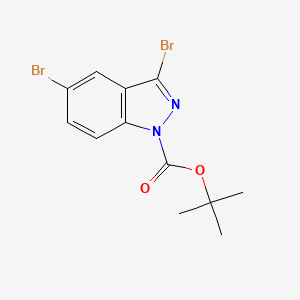

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
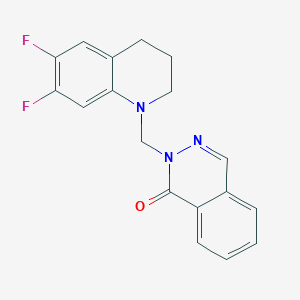
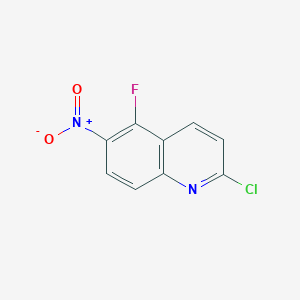
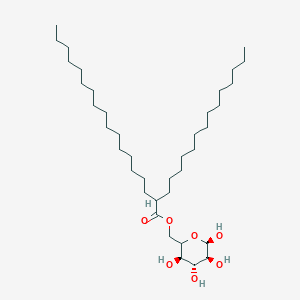
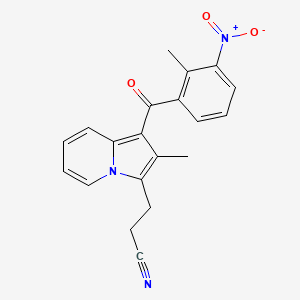
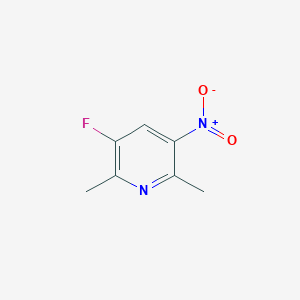
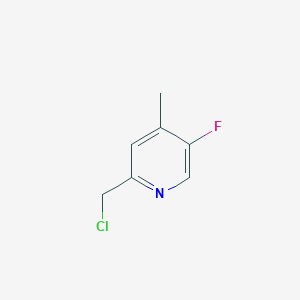
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
